Compound Description: (3,S,β,S)-1,2,3,4-Tetrahydro-β-[[1-[1-oxo-3-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)propyl]-4-piperidinyl]methyl]-3-quinolinepropanoic acid, also known as JNJ-26076713, is a potent, orally bioavailable, nonpeptide αV integrin antagonist. [] It exhibits strong inhibitory activity against αVβ3 and αVβ5 integrins, binding to vitronectin in the low nanomolar range. [] JNJ-26076713 demonstrates excellent selectivity over integrins αIIbβ3 and α5β1 and effectively prevents adhesion to human, rat, and mouse endothelial cells. [] Moreover, it blocks cell migration induced by various factors like vascular endothelial growth factor, fibroblast growth factor (FGF), and serum. [] JNJ-26076713 also inhibits angiogenesis induced by FGF in the chick chorioallantoic membrane model. [] Notably, it is the first reported αV antagonist to inhibit retinal neovascularization in an oxygen-induced model of retinopathy of prematurity after oral administration. [] In diabetic rats, orally administered JNJ-26076713 significantly inhibits retinal vascular permeability, a crucial early event in diabetic macular edema and age-related macular degeneration (AMD). []
Compound Description: N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4- (methylamino) benzamide, also known as YM-09151-2, is a new potent neuroleptic agent. []
Compound Description: 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride, known as 873140, is a potent noncompetitive allosteric antagonist of the CCR5 receptor. [] It possesses significant antiviral activity against HIV-1. [] 873140 effectively blocks the binding of chemokines 125I-MIP-1α (also known as 125I-CCL3, 125I-LD78) and 125I-RANTES (125I-CCL5) to the CCR5 receptor. [] Additionally, it inhibits the calcium response effects triggered by CCL5 (RANTES) activation of CCR5. [] The antagonism of CCR5 by 873140 is saturable and probe-dependent, aligning with an allosteric mechanism of action. [] Importantly, 873140 exhibits extremely persistent blockade of CCR5, with a rate constant for reversal of <0.004 h-1 (t1/2 > 136 h). []
[4R,5S,6S]-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid monosodium salt (ertapenem sodium)
Compound Description: [4R,5S,6S]-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid monosodium salt, also known as ertapenem sodium, is a new carbapenem antibiotic. []
Compound Description: 1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine, known as JNJ 10329670, is a selective, orally available, high-affinity cathepsin S inhibitor. [] It exhibits high potency (Ki of ∼30 nM) and is a nonpeptidic, noncovalent inhibitor of human cathepsin S. [] Notably, JNJ 10329670 displays much lower activity against the mouse, dog, monkey, and bovine enzymes, highlighting its species specificity. [] It shows inactivity against other proteases, including the closely related cathepsins L, F, and K, emphasizing its selectivity for cathepsin S. [] This selectivity makes JNJ 10329670 a valuable tool for investigating the role of cathepsin S in human systems. [] Treatment of human B cell lines and primary human dendritic cells with JNJ 10329670 leads to the accumulation of the p10 fragment of the invariant chain (IC50 of ∼1 μM). [] Conversely, inhibition of invariant chain proteolysis is less effective in a human monocytic cell line, suggesting the involvement of other enzymes in invariant chain degradation in this cell type. [] JNJ 10329670 effectively blocks invariant chain proteolysis in vivo when tested in immunocompromised mice injected with human peripheral blood mononuclear cells (PBMCs). [] Additionally, it inhibits the presentation of tetanus toxoid and giant ragweed by human PBMCs. [] These properties make JNJ 10329670 a potential candidate for immunosuppressive therapy in allergies and autoimmune diseases. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.